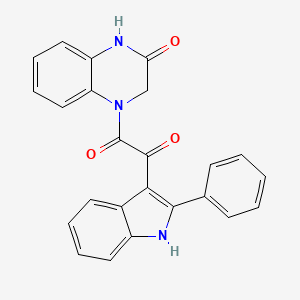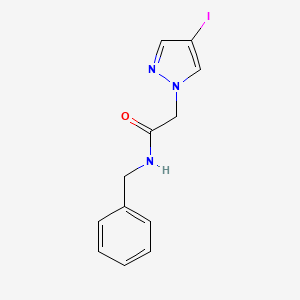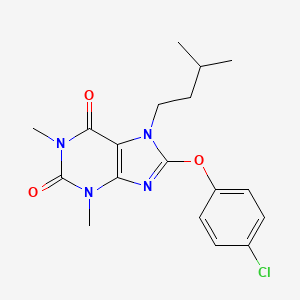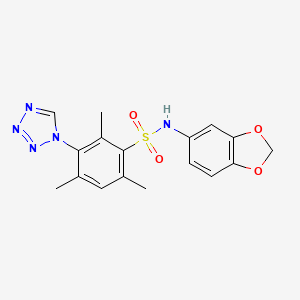
Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE is a complex organic compound that features both quinoxaline and indole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline and indole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione and indole-3-carboxylic acid derivatives, while reduction may produce more saturated analogs.
Scientific Research Applications
1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to various biological targets.
Medicine: The compound is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE involves its interaction with specific molecular targets. The quinoxaline and indole moieties can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione share structural similarities and exhibit similar biological activities.
Indole Derivatives: Indole-3-carboxylic acid and its derivatives are structurally related and have comparable biological properties.
Uniqueness
1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE is unique due to the combination of quinoxaline and indole moieties in a single molecule
Properties
Molecular Formula |
C24H17N3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C24H17N3O3/c28-20-14-27(19-13-7-6-12-18(19)25-20)24(30)23(29)21-16-10-4-5-11-17(16)26-22(21)15-8-2-1-3-9-15/h1-13,26H,14H2,(H,25,28) |
InChI Key |
STTFTQPIEMIVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B11075084.png)

![3-amino-8,13,13-trimethyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B11075093.png)


![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B11075115.png)
![6-[(5-methyl-1,2-oxazol-3-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11075116.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11075118.png)
![3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11075120.png)
![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide](/img/structure/B11075124.png)
![Ethyl 2-({[4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11075129.png)
![2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11075139.png)
![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11075147.png)
![Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11075156.png)
